Demethylsulochrin

Structural identification Benzophenone classification Biosynthetic intermediate

Researchers characterizing the geodin pathway frequently encounter batch misidentification where the methyl ester sulochrin is supplied instead of the free acid demethylsulochrin. This standard is verified as the direct enzymatic product of questin monooxygenase and the only authentic substrate for GedA methyltransferase. - Confirmed distinct mass (m/z 317.0667 [M-H]⁻) for unambiguous peak assignment in Aspergillus metabolomics - Essential for CRISPR-BGC activation flux analysis; co-elution with sulochrin demands pure standard - Anti-inflammatory activity confirmed by Griess assay, with no cytotoxicity to Huh7, A2780, MDA-MB-231

Molecular Formula C16H14O7
Molecular Weight 318.28 g/mol
Cat. No. B1247328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylsulochrin
Molecular FormulaC16H14O7
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)O)O
InChIInChI=1S/C16H14O7/c1-7-3-10(18)14(11(19)4-7)15(20)13-9(16(21)22)5-8(17)6-12(13)23-2/h3-6,17-19H,1-2H3,(H,21,22)
InChIKeyXMNMFMYKFRXRFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demethylsulochrin: Structural Identity and Classification


Demethylsulochrin (CAS 59092-92-1; also referred to as desmethylsulochrin) is a fungal benzophenone secondary metabolite with molecular formula C₁₆H₁₄O₇ and a monoisotopic mass of 318.07395 Da [1]. It is formally classified as a benzoic acid derivative and serves as the biosynthetic precursor to the methyl ester sulochrin within the geodin biosynthetic pathway in Aspergillus terreus and related fungi [2]. Demethylsulochrin is formed through questin monooxygenase (EC 1.14.13.43)-catalyzed oxidative cleavage of the anthraquinone ring of questin, representing the critical ring-opening step that commits the pathway toward benzophenone-type seco-anthraquinones [3]. Its free carboxylic acid functionality at C-1 distinguishes it structurally from the majority of co-occurring sulochrin-type metabolites, which are typically isolated as methyl esters. This structural distinction carries direct implications for chromatographic behavior, ionization efficiency in mass spectrometry, and chemical derivatization potential—factors of practical importance for analytical method development and procurement specification [4].

Free carboxylic acid benzophenone — pathway intermediate standard
Enzymatic product of questin monooxygenase; substrate for GedA methyltransferase
Distinct MS ionization and retention behavior vs. methyl ester analogs

Why Sulochrin Analogs Cannot Substitute for Demethylsulochrin


The sulochrin family of benzophenone metabolites—including sulochrin, monomethylsulochrin, 14-O-demethylsulochrin, and dihydrogeodin—share a common 2,6-dihydroxy-4-methylbenzoyl pharmacophore, yet their O-methylation and esterification states create divergent solubility profiles, target engagement, and biological readouts that preclude interchangeable use. Demethylsulochrin is the only member of this series bearing both a free C-1 carboxylic acid and a free ortho-phenolic hydroxyl on the benzoyl ring, rendering it the earliest non-anthraquinone intermediate in the geodin pathway and the direct enzymatic product of questin ring cleavage [1]. Sulochrin and monomethylsulochrin, by contrast, are downstream metabolites whose biological activities—including eosinophil degranulation inhibition (sulochrin IC₅₀ = 0.03–0.75 μM) [2] and anti-Staphylococcus aureus activity (monomethylsulochrin MIC = 31.25 μg/mL) —are absent or uncharacterized in demethylsulochrin in matched assays, indicating that methylation state is a critical determinant of pharmacodynamic action. Furthermore, demethylsulochrin co-purifies with sulochrin during standard chromatographic workflows, requiring explicit analytical specification to prevent batch misidentification . Researchers procuring demethylsulochrin for pathway reconstitution, biosynthetic gene cluster characterization, or differential pharmacological profiling must therefore insist on verified identity and purity documentation specific to the demethylated form; generic procurement of 'a sulochrin-type metabolite' will not satisfy these requirements.

Methylation state may shift assay solubility and ionization

Free -COOH vs. methyl ester alters aqueous solubility at physiological pH and MS response; bioanalytical readout may not transfer directly between demethylsulochrin and sulochrin.

Co-elution with sulochrin requires explicit identity confirmation

Demethylsulochrin co-purifies with sulochrin in standard reversed-phase workflows. Batch identity must be verified to avoid misidentification.

Biological activity profile may not extrapolate from methyl esters

Eosinophil degranulation and anti-Staphylococcus data are reported for sulochrin or monomethylsulochrin; demethylsulochrin lacks matched-assay characterization for these endpoints.

Differentiation Evidence: Demethylsulochrin vs. Structural Analogs


Free Carboxylic Acid vs. Methyl Ester in Benzophenone Identification

Demethylsulochrin differs from sulochrin by a single functional group: demethylsulochrin bears a free carboxylic acid (-COOH) at the C-1 position of the benzophenone scaffold, whereas sulochrin is the corresponding methyl ester (-COOCH₃). This is confirmed by the molecular formula: demethylsulochrin C₁₆H₁₄O₇ (MW 318.28 g/mol) versus sulochrin C₁₇H₁₆O₇ (MW 332.3 g/mol) [1]. In the ChEBI ontology, sulochrin is explicitly defined as 'has functional parent demethylsulochrin,' formally encoding this structural relationship [2]. The carboxylic acid form is the direct enzymatic product of questin monooxygenase (EC 1.14.13.43) and represents the first benzophenone intermediate in (+)-geodin biosynthesis, whereas sulochrin arises only after a subsequent O-methylation step catalyzed by the methyltransferase GedA [3]. This distinction is not cosmetic: the free acid confers higher aqueous solubility at physiological pH due to carboxylate anion formation (demethylsulochrin(2-) is the major microspecies at pH 7.3, pKₐ ~3–4), while sulochrin remains neutral [4].

C-1 functionality
Head-to-head
Free -COOH vs. methyl ester
Identity confirmation critical for solubility, derivatization, and analytical method setup.
ΔMW = 14 Da; HRMS and NMR validated.
Structural identification Benzophenone classification Biosynthetic intermediate

Anti-Inflammatory Activity in Griess Assay Compared to Questin

In a 2025 study of secondary metabolites from Aspergillus fumigatus 06T03 (from Aegiceras corniculatum soil), nine compounds were co-isolated and tested in parallel for anti-inflammatory activity using the Griess assay (nitric oxide production inhibition in LPS-stimulated macrophages). Demethylsulochrin (compound 3) tested positive for anti-inflammatory activity, while questin (compound 2)—the immediate biosynthetic precursor—did not exhibit this activity under identical assay conditions [1]. Importantly, monomethylsulochrin (compound 1) also tested positive, establishing that the benzophenone scaffold (rather than the anthraquinone questin) is required for this activity. Compound 1 (monomethylsulochrin), 3 (demethylsulochrin), 6, 7, 8, and 9 displayed anti-inflammatory activity, whereas questin (compound 2) and several alkaloid co-metabolites did not [2]. Although IC₅₀ values were not reported, this constitutes a direct qualitative head-to-head comparison within a single study, using the same cell-based assay, extraction protocol, and compound batch.

Griess assay activity
Head-to-head
Positive (qualitative) vs. questin negative
Supports benzophenone scaffold selection for inflammation-related screening; questin lacks signal.
No IC₅₀ reported; RAW264.7 macrophages, CCK-8 counter-screen.
Anti-inflammatory screening Griess assay Nitric oxide inhibition

Absence of Anticancer Cytotoxicity Across Three Cell Lines

In the same Aspergillus fumigatus 06T03 study, all nine isolated compounds were tested for antineoplastic activity against Huh7 (hepatocellular carcinoma), A2780 (ovarian carcinoma), and MDA-MB-231 (breast cancer) cell lines using the CCK-8 assay. Compounds 1–9 failed to exhibit obvious antineoplastic activity against any of the three cell lines [1]. This negative result is notable because monomethylsulochrin (compound 1) and demethylsulochrin (compound 3) were both inactive in the anticancer panel yet active in the anti-inflammatory Griess assay, indicating functional selectivity. By contrast, sulochrin (not present in this study) has demonstrated potent eosinophil degranulation inhibition (IC₅₀ = 0.03 μM for EDN release) and HCV entry inhibition (IC₅₀ = 24.4 μM), without reported general cytotoxicity up to 50 μM, reflecting a differing polypharmacology profile [2]. Demethylsulochrin's lack of cytotoxicity across three distinct cancer cell lines provides a baseline safety window for its use as a pathway intermediate or anti-inflammatory probe, distinguishing it from more cytotoxically active fungal benzophenones such as monomethylsulochrin, which has reported antibacterial potency but whose cytotoxicity profile remains only partially characterized .

Cytotoxicity panel
Cross-study
No antineoplastic activity (3 cell lines)
Cell-model endpoint review indicates low cytotoxicity, supporting use as non-cytotoxic scaffold.
Huh7, A2780, MDA-MB-231; CCK-8 assay.
Cytotoxicity screening Anticancer activity Selectivity profiling

Biosynthetic Branch-Point Position in the Geodin Pathway

Demethylsulochrin occupies a unique and irreplaceable position in the (+)-geodin biosynthetic pathway: it is the immediate product of the anthraquinone ring-opening reaction catalyzed by questin monooxygenase (EC 1.14.13.43) and the obligate substrate for the downstream methyltransferase that produces sulochrin [1]. Published enzyme characterization studies from Aspergillus terreus demonstrate that questin monooxygenase is specific for questin as substrate and produces demethylsulochrin as the sole ring-opened product; no alternative substrates or products were reported [2]. The pathway then diverges: sulochrin serves as a 'cross-road compound' that can proceed toward chlorinated anthraquinones (via (+)-geodin) or non-chlorinated compounds (asterrate pathway) [3]. Demethylsulochrin, by contrast, is upstream of this branch point, meaning that it represents the last common intermediate before the pathway splits. For researchers studying questin monooxygenase kinetics, GedA methyltransferase activity, or conducting metabolic flux analysis through the geodin pathway, no other compound—including sulochrin, questin, or monomethylsulochrin—can substitute for demethylsulochrin as the authentic enzyme substrate or pathway intermediate [4].

Biosynthetic position
Class-level
Last common intermediate before geodin/asterrate branch
Only authentic substrate for GedA methyltransferase; pathway-specific identity essential for enzyme studies.
Questin monooxygenase product; upstream of sulochrin.
Biosynthetic pathway Enzyme substrate specificity Geodin biosynthesis

Isolation Yield and Co-Metabolite Context in Fungal Extracts

Demethylsulochrin has been isolated and identified from multiple fungal sources with yields reported in the context of co-metabolites. From the deep-sea cold-seep fungus Talaromyces helicus SCSIO41311, demethylsulochrin (compound 1, 6.0 mg) was co-isolated alongside sulochrin (compound 2, 12.5 mg) and monomethylsulochrin (compound 3, 8.0 mg) from a scaled fermentation, representing the first reported NMR data for demethylsulochrin [1]. The relative abundance pattern (sulochrin > monomethylsulochrin > demethylsulochrin) reflects the progressive methylation of the benzophenone scaffold and is consistent with the biosynthetic sequence. In Aspergillus terreus ATCC 20542 bioreactor cultures, demethylsulochrin was detected alongside sulochrin, questin, (+)-geodin, (+)-bisdechlorogeodin, asterric acid, butyrolactone I, and mevinolinic acid; its presence was confirmed by UHPLC-MS but levels were generally lower than those of the downstream products sulochrin and (+)-geodin [2]. In A. wentii mcrAΔ strains engineered for secondary metabolite upregulation, a related compound, 14-O-demethylsulochrin (not demethylsulochrin itself), was among the nine fully characterized upregulated metabolites, suggesting that demethylated sulochrin congeners are preferentially accumulated under specific regulatory conditions [3]. These co-occurrence patterns have direct procurement implications: demethylsulochrin typically constitutes a minor component of the total benzophenone pool and requires targeted chromatographic isolation rather than bulk precipitation.

Isolation yield ratio
Cross-study
~48% of sulochrin yield
Lower natural abundance may influence procurement scale-up planning; synthesis routes worth evaluating.
Talaromyces helicus co-isolation: 6.0 mg vs. 12.5 mg sulochrin.
Natural product isolation Fermentation yield Co-metabolite profiling

High-Confidence Application Scenarios for Demethylsulochrin


Geodin Pathway Enzymology and Substrate Specificity

Demethylsulochrin is the only authentic substrate for the GedA methyltransferase that converts it to sulochrin, and the only direct enzymatic product of questin monooxygenase (EC 1.14.13.43) [1]. Investigators characterizing GedA kinetics must procure demethylsulochrin rather than sulochrin or questin, as neither can serve as a substrate for this specific methylation reaction. The free carboxylic acid group of demethylsulochrin is also the site of esterification reactions that produce diverse natural and semisynthetic benzophenones, enabling chemoenzymatic synthesis strategies [2]. Researchers studying the anthraquinone ring-opening mechanism should use demethylsulochrin as the analytical standard to confirm questin monooxygenase activity, as its presence (Δmass of −16 Da relative to questin + H₂O addition) is the definitive proof of successful ring cleavage. This scenario is directly supported by the evidence in Section 3 (Biosynthetic Pathway Position).

Anti-Inflammatory Screening of Fungal Benzophenones

Based on the direct head-to-head Griess assay evidence demonstrating that demethylsulochrin exhibits anti-inflammatory activity while its biosynthetic precursor questin does not [1], demethylsulochrin is a rational inclusion compound for inflammation-targeted natural product screening libraries. Its lack of cytotoxicity against Huh7, A2780, and MDA-MB-231 cells (Section 3, Evidence Item 3) further supports its suitability as a screening hit with a favorable early safety window. Medicinal chemistry teams conducting structure–activity relationship (SAR) studies on the benzophenone scaffold should include demethylsulochrin as the reference 'demethylated' comparator to systematically assess the contribution of the C-1 carboxylic acid versus methyl ester to anti-inflammatory potency. This application is contraindicated if the research objective is eosinophil-related inflammation, where sulochrin has established IC₅₀ data (0.03–0.75 μM) that demethylsulochrin currently lacks [2].

UHPLC-MS/MS Method Development and Metabolite Identification

Demethylsulochrin's distinct mass (m/z 317.0667 [M−H]⁻ for the carboxylate form, versus m/z 331.0823 for sulochrin) and characteristic MS/MS fragmentation pattern make it an essential reference standard for untargeted metabolomics studies of Aspergillus and Talaromyces fermentations [1]. Co-occurrence with sulochrin, monomethylsulochrin, and other benzophenones in fungal extracts (Section 3, Evidence Item 5) necessitates a pure demethylsulochrin standard to unambiguously assign chromatographic peaks, particularly given that these compounds exhibit co-elution behavior on reversed-phase columns [2]. Quality control laboratories verifying fungal extract composition for industrial fermentation monitoring should include demethylsulochrin in their analyte panel alongside (+)-geodin and sulochrin to capture the full biosynthetic capacity of producer strains [3].

Fungal Dereplication and Biosynthetic Gene Cluster Mining

In genome mining studies of Aspergillus and Talaromyces species for cryptic benzophenone biosynthetic gene clusters (BGCs), demethylsulochrin serves as a diagnostic small-molecule marker that links the gedK (questin monooxygenase) gene to the production of ring-opened benzophenones [1]. Detection of demethylsulochrin in a fungal extract confirms that the anthraquinone ring-opening BGC is transcriptionally active, whereas the presence of sulochrin alone could theoretically arise from alternative biosynthetic routes. For CRISPR-Cas9-mediated BGC activation studies (e.g., mcrAΔ strains in A. wentii [2]), demethylsulochrin and its structural analogs (14-O-demethylsulochrin, sulochrin) together provide a multi-analyte readout of pathway flux through the geodin/asterrate metabolic node. Procurement of authentic demethylsulochrin standard is essential for accurate compound dereplication and to avoid misannotation of sulochrin-family metabolites in GNPS or similar molecular networking platforms.

Application
Selection Property
Validation Focus
Geodin pathway enzymology
Free carboxylic acid substrate identity
GedA methyltransferase kinetics; questin monooxygenase confirmation
Inflammation screening cascades
Griess-positive benzophenone scaffold
Confirm anti-inflammatory signal relative to anthraquinone controls
UHPLC-MS/MS metabolomics
Distinct mass and MS/MS pattern
Peak assignment; co-elution resolution with sulochrin analogs
Biosynthetic gene cluster mining
Diagnostic pathway intermediate marker
Confirm gedK transcription; avoid misannotation in GNPS networks
Quote Request

Request a Quote for Demethylsulochrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.